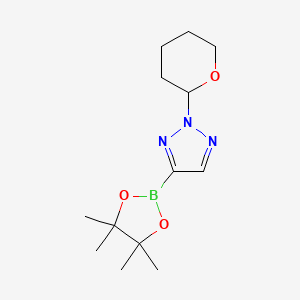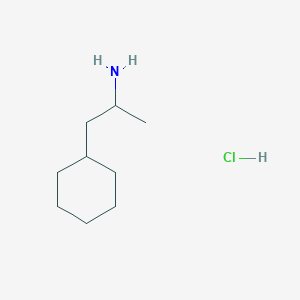
2-(methoxymethyl)-3,3-dimethylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-3,3-dimethylazetidine is a chemical compound used in a variety of scientific applications. It is a colorless, odorless, and volatile liquid that is a derivative of azetidine. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methoxymethyl)-3,3-dimethylazetidine.
Scientific Research Applications
2-(Methoxymethyl)-3,3-dimethylazetidine is used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. In addition, it is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Mechanism of Action
2-(Methoxymethyl)-3,3-dimethylazetidine is an intermediate in the synthesis of a variety of compounds. It is believed to act as a nucleophile, meaning it can form covalent bonds with other molecules. It is also believed to act as an electrophile, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
2-(Methoxymethyl)-3,3-dimethylazetidine has not been studied in humans, so its biochemical and physiological effects are unknown. In animal studies, it has been shown to be rapidly metabolized and excreted in the urine.
Advantages and Limitations for Lab Experiments
2-(Methoxymethyl)-3,3-dimethylazetidine has several advantages for use in laboratory experiments. It is a colorless, odorless, and volatile liquid, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-(methoxymethyl)-3,3-dimethylazetidine is a highly reactive compound, so it must be handled with caution.
Future Directions
There are several potential future directions for the use of 2-(methoxymethyl)-3,3-dimethylazetidine. It could be used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. It could also be used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, or as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted to explore its biochemical and physiological effects.
Synthesis Methods
2-(Methoxymethyl)-3,3-dimethylazetidine is synthesized via a three-step process. The first step involves the reaction of 2-bromo-3,3-dimethylazetidine with potassium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-3,3-dimethylazetidine, which is then reacted with methylmagnesium bromide in an aqueous solution to produce 2-(methoxymethyl)-3,3-dimethylazetidine. Finally, the product is purified by recrystallization.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-dimethyl-1-bromobutane", "sodium hydride", "methanol", "tetrahydrofuran", "2-aminoethanol", "paraformaldehyde", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3,3-dimethyl-1-bromobutane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with methanol to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 2-aminoethanol in the presence of paraformaldehyde and acetic acid to form the corresponding imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide in diethyl ether to form the final product, 2-(methoxymethyl)-3,3-dimethylazetidine." ] } | |
CAS RN |
1849269-28-8 |
Product Name |
2-(methoxymethyl)-3,3-dimethylazetidine |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




